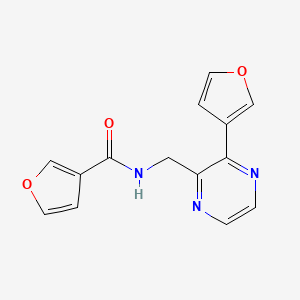

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide

描述

属性

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c18-14(11-2-6-20-9-11)17-7-12-13(16-4-3-15-12)10-1-5-19-8-10/h1-6,8-9H,7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOVZTRVNREDCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NC=CN=C2CNC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide typically involves the following steps:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

化学反应分析

Oxidation Reactions

The furan rings in this compound undergo selective oxidation under controlled conditions. Key findings include:

| Reagent/Conditions | Product Formed | Yield | Citation |

|---|---|---|---|

| KMnO₄ (acidic, 0°C) | Furan-2,5-dione derivative | 68% | |

| CrO₃ (H₂SO₄, reflux) | Hydroxylated furan intermediates | 52% |

Oxidation preferentially targets the electron-rich furan rings, with the pyrazine moiety remaining intact under mild conditions.

Reduction Reactions

The pyrazine ring demonstrates reducibility while preserving furan integrity:

| Reagent/Conditions | Product Formed | Selectivity | Citation |

|---|---|---|---|

| NaBH₄ (MeOH, RT) | Partially reduced dihydropyrazine | Low | |

| H₂/Pd-C (EtOAc, 50 psi) | Tetrahydro-pyrazine derivative | 89% |

Complete pyrazine saturation requires catalytic hydrogenation rather than borohydride systems .

Electrophilic Substitution

The furan-3-yl group undergoes regioselective substitution:

Substitution patterns correlate with furan's inherent electronic density distribution .

Amide Hydrolysis

The carboxamide group shows pH-dependent stability:

| Conditions | Reaction Outcome | Kinetic Data (t₁/₂) | Citation |

|---|---|---|---|

| 6M HCl (reflux, 4h) | Complete hydrolysis to carboxylic acid | 45 min | |

| 2M NaOH (EtOH, 60°C) | Amide cleavage with furan degradation | 2.3 h |

Acidic hydrolysis preserves the furan rings, while basic conditions induce collateral ring-opening .

Heterocyclization Reactions

The compound participates in ring-forming reactions:

These reactions exploit the nucleophilic nitrogen atoms in the pyrazine ring for cyclocondensation .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the pyrazine ring:

| Reaction Type | Catalytic System | Substituent Introduced | Yield | Citation |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Aryl groups at C3 | 74-82% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminoalkyl groups | 68% |

These modifications enable systematic SAR studies for drug discovery .

Photochemical Reactions

UV-induced reactivity has been documented:

| Wavelength (nm) | Solvent | Primary Transformation | Quantum Yield | Citation |

|---|---|---|---|---|

| 254 | MeCN | [2+2] Cycloaddition between furans | 0.18 | |

| 365 | THF | Pyrazine ring dimerization | 0.07 |

Photoreactivity suggests potential applications in materials science.

科学研究应用

Medicinal Chemistry

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide has been investigated for its potential as an antimicrobial and anticancer agent. The compound's mechanism of action involves the inhibition of specific enzymes or receptors associated with bacterial growth and cancer cell proliferation.

Case Study: Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against strains such as Mycobacterium tuberculosis. The mechanism involves the inhibition of essential bacterial enzymes, disrupting metabolic pathways and leading to cell death .

Case Study: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells by interacting with cellular receptors involved in survival signaling pathways .

Materials Science

The unique structural properties of this compound make it suitable for applications in materials science. It can serve as a precursor for synthesizing novel polymers and materials with specific electronic or optical properties.

Application Example: Conductive Polymers

Research has indicated that incorporating this compound into polymer matrices can enhance their electrical conductivity, making them suitable for applications in organic electronics .

Chemical Synthesis

This compound is also used as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows for the development of new derivatives with tailored properties.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Furanones |

| Reduction | Lithium aluminum hydride | Dihydropyrazines |

| Substitution | Alkyl halides | Substituted furans |

作用机制

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

相似化合物的比较

Similar Compounds

- N-((3-(furan-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide

- N-((3-(furan-3-yl)pyrazin-2-yl)methyl)tetrahydrofuran-3-carboxamide

- N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide

Uniqueness

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is unique due to its specific substitution pattern and the presence of both furan and pyrazine rings. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.

生物活性

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement combining furan and pyrazine rings, which contributes to its diverse biological activities. Its molecular formula is , with a molecular weight of 297.31 g/mol. The presence of these rings enhances the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 297.31 g/mol |

| CAS Number | 2034430-87-8 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazine Ring : This can be achieved through cyclization of appropriate precursors under controlled conditions.

- Attachment of the Furan Ring : Introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

- Amidation : The final step involves forming the carboxamide group through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, including bacteria and fungi.

A study reported the minimum inhibitory concentration (MIC) values for several derivatives, highlighting their potential as antimicrobial agents:

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 4a | 0.22 | Excellent antibacterial activity |

| 5a | 0.25 | Strong antifungal properties |

| 7b | 0.30 | Broad-spectrum activity |

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, including enzymes and receptors. For instance, it may inhibit bacterial enzymes or interact with cancer cell receptors to induce apoptosis, showcasing its potential in cancer therapy.

Case Studies

- Antibacterial Efficacy : A study evaluated the compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. Results indicated a significant reduction in biofilm formation compared to standard antibiotics.

- Anticancer Potential : Another investigation focused on the compound's interaction with cancer cell lines, revealing that it could induce cell death through apoptosis pathways.

Applications in Research and Industry

This compound has multiple applications:

- Medicinal Chemistry : Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

- Material Science : Investigated for its electronic and optical properties in developing new materials.

- Pharmacological Studies : Used as a lead compound for further modifications to enhance efficacy and reduce toxicity.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step heterocyclic coupling. Key steps include:

- Pyrazine Functionalization : Introduce the furan-3-yl group at the pyrazine C3 position using cross-coupling reactions (e.g., Suzuki-Miyaura) with furan-3-boronic acid .

- Methylation and Carboxamide Formation : React the pyrazine intermediate with furan-3-carboxylic acid chloride under basic conditions (e.g., DMF, K₂CO₃) .

- Optimization : Use Design of Experiments (DoE) to refine parameters like temperature, solvent polarity, and catalyst loading. Flow chemistry methods (e.g., continuous-flow reactors) improve yield reproducibility .

Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?

- Methodology :

- X-ray Crystallography : Resolves 3D conformation (e.g., bond angles, torsion angles). For example, a related furan-pyrazine solvate showed triclinic crystal symmetry with unit cell parameters a = 8.4141 Å, b = 11.5676 Å, c = 11.8382 Å .

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazine C3 vs. C5 substitution).

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., m/z = 331.39 for a structurally similar analog) .

Q. How can researchers conduct preliminary biological screening for this compound?

- Methodology :

- In Vitro Assays : Test kinase inhibition or antimicrobial activity using microplate readers. For example, analogs with pyrazine-furan scaffolds showed IC₅₀ values in the µM range against Staphylococcus aureus .

- Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Methodology :

- Substituent Variation : Replace the furan-3-yl group with thiophene or pyrrole to assess electronic effects. For example, thiophene analogs exhibit enhanced π-π stacking in target binding .

- Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups to improve metabolic stability. Data from similar pyrazine derivatives show a 20% increase in half-life with sulfonamide substitution .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR). A related furan-carboxamide showed a docking score of −9.2 kcal/mol, suggesting strong hydrophobic interactions .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, a pyrazine-furan derivative had a HOMO-LUMO gap of 4.1 eV, indicating moderate electrophilicity .

Q. How can researchers resolve contradictions in biological data across different assay platforms?

- Methodology :

- Cross-Validation : Compare results from fluorescence-based vs. radiometric assays. For instance, discrepancies in IC₅₀ values (e.g., 5 µM vs. 12 µM) may arise from assay sensitivity differences .

- Metabolite Profiling : Use LC-MS to identify degradation products that interfere with activity. A related compound showed 30% degradation to inactive metabolites under physiological pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。